molecular formula C13H14ClFO B1324778 4-Chloro-3-fluorophenyl cyclohexyl ketone CAS No. 898769-24-9

4-Chloro-3-fluorophenyl cyclohexyl ketone

Cat. No.: B1324778
CAS No.: 898769-24-9
M. Wt: 240.7 g/mol
InChI Key: GLPTZUKTNSLLIM-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl Cyclohexyl Ketone is a high-purity chemical compound offered for research and development applications. This ketone features a hybrid structure combining a substituted aromatic ring, the 4-chloro-3-fluorophenyl group, with a cyclohexyl group, making it a valuable intermediate in organic synthesis. Research Applications & Value: This ketone serves as a versatile building block , particularly in the synthesis of more complex molecules for pharmaceutical research and material science. The chloro and fluoro substituents on the phenyl ring make it a useful precursor for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions. Its structural motif is found in compounds studied for various biological activities. Researchers may also explore its application in the development of photoinitiators , as ketones with similar structural features, like 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184), are widely used as effective photoinitiators in UV-curing polymers, coatings, and inks . Handling & Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPTZUKTNSLLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642599
Record name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-24-9
Record name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 3 Fluorophenyl Cyclohexyl Ketone

Strategic Retrosynthetic Disconnections for Ketone Formation

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 4-Chloro-3-fluorophenyl cyclohexyl ketone, the most logical disconnections are centered around the central ketone functional group, which serves as a key strategic element.

Two primary disconnections of the carbon-carbon bonds adjacent to the carbonyl group are considered:

Disconnection (a): Aryl-Carbonyl Bond: This disconnection breaks the bond between the 4-chloro-3-fluorophenyl ring and the carbonyl carbon. This approach suggests a reaction between a nucleophilic 4-chloro-3-fluorophenyl species (or its synthetic equivalent) and an electrophilic cyclohexyl carbonyl species. This strategy leads to methods like Grignard-type additions or transition metal-catalyzed couplings. Alternatively, it can suggest an electrophilic acylation of the 1-chloro-2-fluorobenzene (B165100) ring with a cyclohexyl carbonyl electrophile, such as in a Friedel-Crafts reaction.

Disconnection (b): Cyclohexyl-Carbonyl Bond: This disconnection severs the bond between the cyclohexyl group and the carbonyl carbon. This pathway would involve a nucleophilic cyclohexyl organometallic reagent attacking a 4-chloro-3-fluorobenzoyl derivative.

A third type of disconnection involves a functional group interconversion (FGI):

Functional Group Interconversion (FGI): This approach does not break a carbon-carbon bond in the main framework but rather transforms a related functional group into the target ketone. The most common precursor for a ketone is its corresponding secondary alcohol, (4-chloro-3-fluorophenyl)(cyclohexyl)methanol. The retrosynthetic step is thus the reduction of the ketone to the alcohol, implying that the forward synthetic step would be an oxidation. youtube.com

These disconnections form the logical basis for the primary synthetic routes explored for this class of compounds.

Carbon-Carbon Bond Forming Reactions in the Synthesis of Halogenated Phenyl Cyclohexyl Ketones

The direct formation of the carbon skeleton of halogenated phenyl cyclohexyl ketones is most commonly achieved through reactions that construct the crucial bond between the aromatic ring and the carbonyl carbon.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group. mnstate.eduleah4sci.com In this context, a 4-chloro-3-fluorophenylmagnesium halide is prepared from the corresponding aryl halide and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com This highly nucleophilic Grignard reagent can then react with a derivative of cyclohexanecarboxylic acid to form the ketone.

The choice of the cyclohexyl carboxylic derivative is critical. While reaction with cyclohexanecarbonyl chloride is feasible, Grignard reagents are known to react with the resulting ketone, leading to the formation of a tertiary alcohol as a byproduct. masterorganicchemistry.com To mitigate this over-addition, the reaction can be performed at low temperatures or by using less reactive carboxylic acid derivatives such as esters or amides. masterorganicchemistry.comlibretexts.org An alternative involves the reaction with a carboxylate salt, which can be more controlled. nih.gov

Table 1: Representative Grignard-Type Reaction

Reactant 1 (Aryl Halide) Reactant 2 (Acyl Donor) Reagents Expected Product

Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. nih.govkhanacademy.org The synthesis of this compound via this pathway involves the reaction of 1-chloro-2-fluorobenzene with an acylating agent, typically cyclohexanecarbonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion (or a complex thereof), which is then attacked by the electron-rich aromatic ring. khanacademy.org The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring. Both chlorine and fluorine are ortho-, para-directing deactivators. In 1-chloro-2-fluorobenzene, the incoming electrophile will be directed to the positions ortho and para to both halogens. The primary product is expected to be the 4-acylated isomer due to steric hindrance at the positions ortho to the halogens and the strong para-directing effect of the fluorine atom. sioc-journal.cn

Table 2: Components of Friedel-Crafts Acylation

Aromatic Substrate Acylating Agent Lewis Acid Catalyst Major Regioisomeric Product
1-Chloro-2-fluorobenzene Cyclohexanecarbonyl chloride AlCl₃ This compound
1-Chloro-2-fluorobenzene Cyclohexanecarboxylic anhydride FeCl₃ This compound

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of C-C bonds. mdpi.com The Suzuki-Miyaura coupling, in particular, has been adapted for ketone synthesis. mdpi.comacs.org This approach typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or a related electrophile. nih.gov

For the synthesis of this compound, one possible Suzuki-type pathway would couple 4-chloro-3-fluorophenylboronic acid with cyclohexanecarbonyl chloride. acs.org The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. nih.gov This method offers high functional group tolerance and generally proceeds under milder conditions than classical methods. mdpi.com

Other palladium-catalyzed reactions, such as the Heck reaction, can also be employed for ketone synthesis, though they often involve different starting materials and mechanisms. organic-chemistry.orgrsc.org Carbonylative couplings, where carbon monoxide is incorporated, represent another powerful strategy. For instance, a carbonylative Suzuki coupling could involve the reaction of a dihalogenated benzene with a cyclohexylboronic acid under a carbon monoxide atmosphere. researchgate.net

Table 3: Example of a Suzuki-Miyaura Coupling for Ketone Synthesis

Organoboron Reagent Electrophile Catalyst System Base Expected Product
4-Chloro-3-fluorophenylboronic acid Cyclohexanecarbonyl chloride Pd(PPh₃)₄ K₂CO₃ This compound

Functional Group Interconversions to Access the Ketone Moiety

Instead of forming the final C-C bond framework directly, the target ketone can be accessed by modifying a closely related precursor molecule.

Oxidation of Secondary Alcohols: A highly reliable and common method for preparing ketones is the oxidation of the corresponding secondary alcohol. organic-chemistry.org For this target, the precursor would be (4-chloro-3-fluorophenyl)(cyclohexyl)methanol. This alcohol can be synthesized, for example, by the Grignard reaction between 4-chloro-3-fluorobenzaldehyde (B1349764) and cyclohexylmagnesium bromide. The subsequent oxidation of this secondary alcohol to the ketone can be achieved using a wide variety of reagents. organic-chemistry.org Mild oxidants are often preferred to avoid side reactions with the halogenated aromatic ring.

Oxidative Cleavage of Alkenes: Another, though often less direct, strategy is the oxidative cleavage of a C=C double bond. nih.govlibretexts.org This would involve a precursor alkene, such as 1-chloro-2-fluoro-4-(cyclohexylidenemethyl)benzene. Ozonolysis (O₃) is the most common method for this transformation. masterorganicchemistry.com Treatment of the alkene with ozone generates an ozonide intermediate, which upon workup yields the desired ketone. libretexts.orgmasterorganicchemistry.com Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under specific conditions can also cleave alkenes to form carbonyl compounds. libretexts.orgresearchgate.net

Table 4: Comparison of Oxidative Methods for Ketone Formation

Precursor Type Method Reagents Key Features
Secondary Alcohol Swern Oxidation Oxalyl chloride, DMSO, Et₃N Mild conditions, avoids heavy metals.
Secondary Alcohol Dess-Martin Oxidation Dess-Martin periodinane (DMP) High efficiency, neutral conditions.
Secondary Alcohol Hypochlorite Oxidation NaOCl, TEMPO (catalyst) Inexpensive oxidant, suitable for scale-up. youtube.com

Hydrolytic Cleavage of Ketals or Enol Ethers

In multi-step syntheses, the protection of a ketone functional group is a common strategy to prevent its participation in undesired side reactions. The ketone is temporarily converted into a less reactive functional group, such as a ketal or an enol ether, which can be stably carried through several synthetic steps before being reverted to the original ketone at a later stage. The final step in such a synthetic sequence is the deprotection, often achieved through hydrolytic cleavage.

Ketals, particularly cyclic ketals formed with diols like ethylene (B1197577) glycol, are widely used as protecting groups for ketones due to their stability under neutral, basic, and reductive conditions. The regeneration of the ketone from the ketal is typically accomplished by treatment with aqueous acid. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of one of the ketal oxygen atoms, followed by the elimination of the alcohol (or diol) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the final ketone. libretexts.org

For the synthesis of this compound, a plausible route would involve the prior formation of a precursor containing the ketone functionality protected as a ketal. This strategy allows for chemical modifications on other parts of the molecule without affecting the carbonyl group. For instance, the hydrolysis of the cyclic ketal of cyclohexanone (B45756) using carbon dioxide and water has been demonstrated, highlighting a method applicable to the carbocyclic portion of the target molecule. google.com The final step of the synthesis would be the hydrolytic cleavage of this protecting group to unveil the desired ketone product.

Table 1: Conditions for Ketal Hydrolysis

Catalyst/Reagent Conditions Product Reference
Aqueous Acid (e.g., HCl, H₂SO₄, TsOH) Water, organic co-solvent Aldehyde or Ketone masterorganicchemistry.com
Carbon Dioxide Water, 20 bar, 65°C Cyclohexanone google.com
o-Iodoxybenzoic acid (IBX) Water, β-cyclodextrin, room temp. Carbonyl Compound (from Thioacetal/Thioketal) organic-chemistry.org

Stereoselective and Diastereoselective Synthesis Approaches for this compound

While this compound itself is an achiral molecule, the synthesis of its substituted analogs, which may contain multiple stereocenters, demands precise control over stereochemistry. Stereoselective and diastereoselective methods are paramount for creating specific isomers, as different stereoisomers of a molecule can exhibit vastly different biological activities. Research in this area focuses on developing reactions that can construct the substituted cyclohexane (B81311) ring with high fidelity.

A powerful strategy for the stereoselective construction of functionalized cyclohexanes involves an iridium-catalyzed (5 + 1) annulation. This method utilizes methyl ketones and 1,5-diols to build the cyclohexane core through two sequential hydrogen borrowing reactions, affording multi-substituted products with a high degree of stereocontrol. acs.org The stereochemistry of the final product is influenced by the stereocenters present in the diol starting material and the reaction conditions. acs.org

Domino or cascade reactions are also highly effective for the diastereoselective synthesis of complex cyclohexanone derivatives. beilstein-journals.orgnih.govnih.gov For example, a base-catalyzed Michael-aldol domino reaction between trisubstituted Michael acceptors and β-keto ester nucleophiles can generate polyfunctional cyclohexanones bearing five contiguous stereocenters with excellent diastereoselectivity (up to >20:1 dr). nih.gov Similarly, a cascade inter–intramolecular double Michael reaction of curcumins with arylidenemalonates produces highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org These methods build molecular complexity and control stereochemistry in a single, efficient operation.

Table 2: Examples of Stereoselective Syntheses for Substituted Cyclohexanone/Cyclohexane Rings

Method Reactants Catalyst/Reagent Key Feature Reference
(5 + 1) Annulation Methyl Ketone + 1,5-Diol Iridium complex High stereocontrol in cyclohexane ring formation acs.org
Michael-Aldol Domino Trisubstituted Michael Acceptor + β-Keto Ester DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Forms five contiguous stereocenters with high diastereoselectivity nih.gov
Double Michael Cascade Curcumin + Arylidenemalonate aq. KOH, TBAB (Phase Transfer Catalyst) Complete diastereoselectivity in forming functionalized cyclohexanones beilstein-journals.org
Domino Michael-Michael α-Arylmethylidene-β-diketone K-enolate Excellent diastereoselectivity (de > 99%) for cyclohexanones with a quaternary carbon nih.govacs.org

One-Pot and Cascade Reactions in the Synthesis of Related Ketone Structures

One-pot and cascade (or domino) reactions represent a cornerstone of modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate workup and purification steps. 20.210.105 These strategies are particularly valuable for the synthesis of complex molecules like substituted aryl cyclohexyl ketones, where multiple bonds and stereocenters are formed in a single synthetic operation. 20.210.105arkat-usa.org

Cascade reactions have been extensively applied to the construction of the cyclohexanone core. A notable example is the organocatalyzed Michael-Michael cascade, where unsaturated β-ketoesters react with α,β-unsaturated aldehydes to generate highly functionalized cyclohexenes with up to four stereocenters, achieving high yields and excellent enantioselectivity (up to 99% ee). rutgers.edu The construction of a cyclohexane ring can also be achieved via the conjugate addition of a ketone enolate onto an acetylenic ketone, a key step in a cascade sequence for natural product synthesis. 20.210.105 These reactions assemble the carbocyclic framework with significant complexity in a single step.

Beyond the formation of the ring, one-pot procedures are also employed for the efficient synthesis of the aryl ketone moiety itself. A palladium-catalyzed one-pot Suzuki coupling method allows for the synthesis of various aryl ketones from aromatic acids and aryl boronic acids. organic-chemistry.org This approach avoids the often harsh conditions of traditional Friedel-Crafts acylation and demonstrates high functional group tolerance. organic-chemistry.orgorganic-chemistry.org Other one-pot methods include the conversion of aromatic esters into aromatic alkynyl ketones and the oxidation of aryl ketones to aryl α-keto esters. researchgate.netthieme-connect.com Such methodologies streamline the synthesis of key structural components found in this compound and its analogs.

Table 3: Selected One-Pot and Cascade Reactions for Related Ketone Structures

Reaction Type Description Reactants Catalyst/Mediator Reference
Cascade Reaction Michael-Michael cascade to form a cyclohexene (B86901) ring. Unsaturated β-ketoester + α,β-Unsaturated aldehyde Diphenyl prolinol silyl (B83357) ether (organocatalyst) rutgers.edu
Cascade Reaction Double Michael reaction to form a cyclohexanone ring. Curcumin + Arylidenemalonate Aqueous KOH, TBAB beilstein-journals.org
One-Pot Synthesis Suzuki coupling to form an aryl ketone. Aromatic acid + Aryl boronic acid Pd(PPh₃)₂Cl₂ organic-chemistry.org
One-Pot Synthesis Conversion of aromatic esters to aryl alkynyl ketones. Aromatic ester + Alkynyllithium Lithium morpholide, BF₃·Et₂O thieme-connect.com
One-Pot Synthesis Oxidation of aryl ketones to aryl α-keto esters. Aryl ketone Selenium dioxide, followed by esterification and hydrolysis researchgate.net

Chemical Reactivity and Advanced Derivatization of 4 Chloro 3 Fluorophenyl Cyclohexyl Ketone

Nucleophilic Additions and Substitutions at the Carbonyl Center

The polarized carbon-oxygen double bond of the ketone functionality is a prime target for nucleophilic attack. This reactivity is fundamental to the construction of more complex molecular architectures.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily attack the carbonyl carbon of 4-Chloro-3-fluorophenyl cyclohexyl ketone. This reaction leads to the formation of a tertiary alcohol, a critical functional group in the synthesis of various organic molecules. The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. leah4sci.commasterorganicchemistry.comyoutube.comyoutube.comsaskoer.calibretexts.orgpearson.com

The choice of organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

Table 1: Examples of Tertiary Alcohols from the Reaction of this compound with Organometallic Reagents

Organometallic ReagentProduct
Methylmagnesium bromide (CH₃MgBr)1-(4-chloro-3-fluorophenyl)-1-cyclohexyl-1-ethanol
Phenyllithium (C₆H₅Li)(4-chloro-3-fluorophenyl)(cyclohexyl)(phenyl)methanol
Vinylmagnesium chloride (CH₂=CHMgCl)1-(4-chloro-3-fluorophenyl)-1-cyclohexylprop-2-en-1-ol

Note: The products listed are the expected outcomes based on established principles of organometallic additions to ketones.

Enamine and Enolate Chemistry of the Cyclohexyl Ketone

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in the cyclohexyl ring of this compound exhibit enhanced acidity. This allows for the formation of nucleophilic enolate or enamine intermediates, which are pivotal in forming new carbon-carbon bonds at the α-position.

Enolate Chemistry: The treatment of the ketone with a strong base, such as lithium diisopropylamide (LDA), results in the deprotonation of an α-carbon to form an enolate. wikipedia.orgwikipedia.orgmasterorganicchemistry.comwikipedia.orgyoutube.com For an unsymmetrical ketone like this, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by removing the more sterically accessible proton, while the thermodynamic enolate is the more stable, more substituted enolate. The reaction conditions, such as temperature, base, and solvent, can be tuned to selectively generate one over the other. These enolates can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Enamine Chemistry: In the presence of a secondary amine, such as pyrrolidine (B122466) or morpholine, and an acid catalyst, this compound can be converted into an enamine. masterorganicchemistry.comwikipedia.orgyoutube.combrainly.comyoutube.com Enamines are neutral, nucleophilic species that can also react with electrophiles, similar to enolates. A key advantage of using enamines is that they are generally less basic than enolates and can be formed under milder conditions. After the alkylation or acylation step, the resulting iminium salt is hydrolyzed to regenerate the ketone functionality.

Alpha-Halogenation and Alpha,Beta-Unsaturated Ketone Formation

The α-position of this compound can be functionalized through halogenation, which in turn provides a pathway for the synthesis of α,β-unsaturated ketones.

Alpha-Halogenation: The reaction of the ketone with a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of an acid or base catalyst, leads to the substitution of an α-hydrogen with a halogen atom. researchgate.netmdpi.comorganic-chemistry.orgresearcher.life This reaction typically proceeds through an enol or enolate intermediate. For instance, α-chlorination can be achieved using various chlorinating agents. organic-chemistry.orgacs.orgnih.gov

Alpha,Beta-Unsaturated Ketone Formation: The resulting α-halo ketone is a valuable precursor for the synthesis of the corresponding α,β-unsaturated ketone. libretexts.orgnih.govresearchgate.netresearchgate.net Treatment of the α-halo ketone with a base, such as pyridine (B92270) or potassium tert-butoxide, promotes an elimination reaction (dehydrohalogenation) to form a double bond between the α- and β-carbons, yielding the conjugated enone. wikipedia.orgwikipedia.org This transformation is a widely used method for introducing unsaturation into cyclic ketone systems. pnrjournal.com

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization of the carbonyl group in this compound is a common strategy to facilitate its analysis or to introduce new functional groups for further synthetic transformations.

Condensation Reactions for Carbonyl Functionalization

The carbonyl group readily undergoes condensation reactions with primary amine derivatives to form a variety of functionalized products. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.org

For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), produces the corresponding hydrazone or 2,4-dinitrophenylhydrazone. organic-chemistry.orgperlan.com.pl These derivatives are often crystalline solids with sharp melting points, which can be useful for the characterization and identification of the original ketone. Girard's reagents are also used to form water-soluble hydrazones, which can be useful for separating ketones from other organic compounds. nih.gov

Table 2: Products of Condensation Reactions of this compound

ReagentDerivative Formed
Hydroxylamine (NH₂OH)Oxime
Hydrazine (N₂H₄)Hydrazone
2,4-Dinitrophenylhydrazine (DNPH)2,4-Dinitrophenylhydrazone
Girard's Reagent TGirard's T Hydrazone

Reactions with Chloroimino Derivatization Reagents

While less common than the formation of oximes or hydrazones, ketones can, in principle, react with reagents that could lead to chloroimino derivatives. The direct reaction of ketones with chloroamine (NH₂Cl) to form chloroimines is not a standard synthetic procedure and can be complex. However, α-halo imines can be formed from the reaction of α-halo ketones with amines. wikipedia.org These α-halo imines can serve as masked versions of α-halo ketones, allowing for certain chemical transformations that might be incompatible with the parent halo ketone. Subsequent hydrolysis can regenerate the α-halo ketone functionality. The specific application of "chloroimino derivatization reagents" for the direct conversion of this compound to a chloroimine is not widely documented in readily available literature, suggesting this may be a more specialized or less synthetically exploited transformation for this class of compounds. For analytical purposes, derivatization is often employed to enhance detectability in techniques like LC-MS. ddtjournal.comnih.govresearchgate.net

Reduction Pathways of the Ketone Functionality

The carbonyl group of this compound is a prime target for reduction, leading to the corresponding secondary alcohol, (4-chloro-3-fluorophenyl)(cyclohexyl)methanol. This transformation can be achieved through various reductive methods, with the choice of reagent influencing the stereochemical outcome and functional group tolerance.

Hydride Reductions: A common and efficient method for the reduction of aryl ketones is the use of hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently employed for the conversion of ketones to secondary alcohols. The reaction typically proceeds in a protic solvent, such as methanol (B129727) or ethanol, where the borohydride anion delivers a hydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. While generally not stereoselective for acyclic ketones, the reduction of substituted cyclohexyl ketones can exhibit diastereoselectivity, influenced by the steric hindrance around the carbonyl group.

Catalytic Hydrogenation: An alternative pathway for ketone reduction is catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or ruthenium. The reaction conditions, including pressure, temperature, and the choice of catalyst and support, can be tuned to achieve high yields and, in some cases, control the stereoselectivity of the reduction. For instance, certain rhodium-based catalysts have been shown to selectively hydrogenate the aromatic ring of aryl ketones while leaving the carbonyl group intact, or vice versa, depending on the reaction conditions. This highlights the potential for chemoselective reductions in molecules like this compound, where both the aromatic ring and the ketone are susceptible to hydrogenation.

The stereochemical outcome of the reduction of the cyclohexyl ketone can lead to the formation of diastereomers if a chiral center already exists in the molecule or if the reduction itself introduces a new stereocenter relative to the plane of the cyclohexyl ring. The preferential formation of one diastereomer over another is often governed by factors such as steric approach control, where the reducing agent attacks from the less hindered face of the carbonyl.

Reduction MethodReagent/CatalystTypical ProductKey Considerations
Hydride ReductionSodium Borohydride (NaBH₄)(4-chloro-3-fluorophenyl)(cyclohexyl)methanolMild conditions, good functional group tolerance. Stereoselectivity can be influenced by steric factors.
Catalytic HydrogenationH₂ with Pd, Pt, or Ru catalyst(4-chloro-3-fluorophenyl)(cyclohexyl)methanol or further reduction productsConditions can be tuned for chemoselectivity (ketone vs. aromatic ring). Potential for stereocontrol with chiral catalysts.

Reactivity of the Halogenated Aromatic Ring

The 4-chloro-3-fluorophenyl moiety of the ketone offers multiple avenues for derivatization through reactions targeting the carbon-halogen bonds. The presence of two different halogens, chlorine and fluorine, introduces the possibility of regioselective transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. In the case of this compound, either the C-Cl or the C-F bond could potentially undergo oxidative addition to the palladium catalyst, followed by coupling with an amine. Generally, the reactivity of aryl halides in such reactions follows the trend I > Br > Cl >> F. This suggests that the C-Cl bond would be more reactive than the C-F bond, allowing for selective amination at the 4-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. wikipedia.orgslideshare.netyoutube.com

Similarly, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl halide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of various aryl or alkyl groups at the 4-position of the phenyl ring, further diversifying the molecular structure. The relative reactivity of the C-Cl and C-F bonds would again favor selective coupling at the chloro-substituted position. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ketone and the halogens can activate the aromatic ring towards nucleophilic aromatic substitution. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and can stabilize the intermediate Meisenheimer complex, often making the C-F bond more susceptible to nucleophilic attack than the C-Cl bond, provided the reaction is under kinetic control and not governed by leaving group ability. stackexchange.comyoutube.comlibretexts.org Therefore, depending on the reaction conditions and the nucleophile used, selective substitution at the 3-position (fluorine) might be achievable.

Reaction TypeKey ReagentsPotential ProductSelectivity Considerations
Buchwald-Hartwig AminationPalladium catalyst, ligand, base, amine(4-amino-3-fluorophenyl)(cyclohexyl)methanoneGenerally selective for the more reactive C-Cl bond over the C-F bond.
Suzuki-Miyaura CouplingPalladium catalyst, base, boronic acid(4-aryl-3-fluorophenyl)(cyclohexyl)methanoneTypically selective for the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophile(4-chloro-3-(nucleophil-substituted)phenyl)(cyclohexyl)methanoneMay favor substitution at the C-F bond due to the high electronegativity of fluorine activating that position.

Transformations and Modifications of the Cyclohexyl Ring

The cyclohexyl ring, while generally less reactive than the other functional groups in the molecule, can also be a site for chemical modification, leading to significant structural changes.

Oxidative Transformations: The Baeyer-Villiger oxidation is a notable reaction of ketones that can be applied to the cyclohexyl ketone moiety. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester or, in the case of a cyclic ketone, a lactone (a cyclic ester). mdpi.com In this case, the reaction would lead to the formation of a seven-membered caprolactone (B156226) ring fused to the substituted phenyl group. The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted and electron-donating groups migrating preferentially. For aryl alkyl ketones, the aryl group typically has a higher migratory aptitude than a secondary alkyl group like cyclohexyl. However, the specific electronic effects of the chloro and fluoro substituents would influence this outcome.

Ring Expansion Reactions: The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones. slideshare.netwikipedia.orgwikipedia.orgyoutube.comresearchgate.net This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent treatment with nitrous acid to generate a diazonium salt. The unstable diazonium salt can then undergo a rearrangement with concomitant ring expansion to yield a larger cycloalkanone. Applying this sequence to this compound could potentially lead to the formation of a cycloheptanone (B156872) derivative.

C-H Functionalization: Recent advances in C-H activation and functionalization offer powerful strategies for the direct modification of otherwise unreactive C-H bonds. rsc.orgnih.govresearchgate.netscripps.edu These methods, often employing transition metal catalysts, could potentially be used to introduce new functional groups at various positions on the cyclohexyl ring. The directing effect of the ketone or other functional groups could be harnessed to achieve regioselectivity in these transformations, opening up possibilities for late-stage diversification of the cyclohexyl scaffold.

TransformationKey Reagents/ReactionPotential Product StructureDescription
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Seven-membered lactone ringOxidative insertion of an oxygen atom adjacent to the carbonyl group.
Tiffeneau-Demjanov RearrangementMulti-step sequence involving cyanohydrin formation, reduction, and diazotizationCycloheptanone derivativeOne-carbon ring expansion of the cyclohexyl ketone.
C-H FunctionalizationTransition metal catalyst and appropriate coupling partnerSubstituted cyclohexyl ringDirect introduction of new functional groups at C-H bonds of the cyclohexyl ring.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For 4-Chloro-3-fluorophenyl cyclohexyl ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive structural picture.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the upfield region, typically between 1.2 and 3.5 ppm. The methine proton alpha to the carbonyl group is expected to be the most deshielded of the aliphatic protons, appearing further downfield within this range.

The aromatic region is expected to show three distinct signals for the protons on the substituted phenyl ring. Due to the presence of both chloro and fluoro substituents, these protons will experience different electronic effects and spin-spin coupling. A doublet of doublets, a triplet, and another doublet of doublets are predicted, with chemical shifts influenced by the positions of the halogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.0 m
Cyclohexyl-H (α to C=O) 3.0 - 3.5 m

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 195-210 ppm. The aromatic carbons will appear between 110 and 165 ppm, with their specific shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and their coupling to the fluorine atom. The aliphatic carbons of the cyclohexyl ring will resonate in the upfield region, generally between 20 and 50 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C=O 195 - 210
Aromatic C-Cl 130 - 135
Aromatic C-F 155 - 165 (d, ¹JC-F)
Aromatic C-H 115 - 130
Aromatic C (ipso to C=O) 135 - 140
Cyclohexyl C (α to C=O) 40 - 50

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the presence of the adjacent chlorine atom and the ketone group. Furthermore, coupling between the fluorine and nearby protons (³JF-H) and carbons (¹JF-C, ²JF-C, etc.) would be observable in the respective NMR spectra, providing crucial connectivity information.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the cyclohexyl ring and to assign the adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the carbonyl carbon and the alpha-protons of the cyclohexyl ring, as well as the protons on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the cyclohexyl ring relative to the phenyl ketone moiety.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of this compound. The isotopic pattern of this peak, particularly the presence of the ³⁷Cl isotope at approximately one-third the intensity of the ³⁵Cl peak, would be a clear indicator of the presence of a single chlorine atom.

Furthermore, the fragmentation pattern would provide valuable structural information. Characteristic fragments would be expected from the cleavage of the bond between the carbonyl group and the cyclohexyl ring, as well as the loss of the halogen atoms.

Table 3: Predicted Key Fragments in EI-MS

m/z Predicted Fragment
240/242 [M]⁺ (C₁₃H₁₄ClFO)
157/159 [ClFC₆H₃CO]⁺

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the molecular ion peak ([M]⁺) is expected to be observed, corresponding to the nominal molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be anticipated. The M+2 peak, resulting from the presence of the ³⁷Cl isotope, would have an intensity of approximately one-third of the main molecular ion peak (containing ³⁵Cl).

Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the cyclohexyl or the substituted phenyl ring. This would result in the formation of characteristic fragment ions.

Expected Key Fragment Ions in FAB-MS of this compound:

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Interpretation
[M]⁺[C₁₃H₁₄ClFO]⁺Molecular ion
[M+2]⁺[C₁₃H₁₄³⁷ClFO]⁺Isotopic peak due to the presence of ³⁷Cl
[M - C₆H₁₁]⁺[C₇H₃ClFO]⁺Loss of the cyclohexyl radical
[C₆H₁₁CO]⁺[C₇H₁₁O]⁺Cyclohexylcarbonyl cation
[C₆H₁₁]⁺[C₆H₁₁]⁺Cyclohexyl cation
[C₆H₃ClFO]⁺[C₆H₃ClFO]⁺4-Chloro-3-fluorophenyl cation

Note: The table presents predicted data based on the compound's structure, as specific experimental data is not publicly available.

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. The vibrational modes of the molecule are sensitive to the types of bonds and their chemical environment.

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C-Cl and C-F stretching vibrations are expected in the fingerprint region of the spectrum, generally between 1200 cm⁻¹ and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Carbonyl (C=O) Stretch1700 - 1680IR (Strong), Raman (Weak)
Aromatic C=C Stretch1600 - 1450IR, Raman
Aliphatic C-H Bend1470 - 1450IR, Raman
C-F Stretch1250 - 1000IR, Raman
C-Cl Stretch800 - 600IR, Raman

Note: The table presents predicted data based on the compound's structure, as specific experimental data is not publicly available.

Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group. The interaction between these groups influences the electronic absorption spectrum.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic ring are typically observed at shorter wavelengths (around 200-280 nm) and have high molar absorptivity. The n → π* transition of the carbonyl group is generally found at longer wavelengths (around 280-330 nm) and is of lower intensity. The substitution on the benzene ring with chlorine and fluorine atoms can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Expected UV-Vis Absorption Maxima for this compound:

Electronic Transition Expected Wavelength (λₘₐₓ) Range (nm) Chromophore
π → π240 - 280Substituted Phenyl Ring
n → π280 - 330Carbonyl Group

Note: The table presents predicted data based on the compound's structure, as specific experimental data is not publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination

This technique would definitively confirm the connectivity of the atoms and provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. The data obtained from X-ray crystallography is considered the gold standard for structural elucidation.

Key Structural Parameters Obtainable from X-ray Crystallography of this compound:

Structural Parameter Information Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-Cl, C-F).
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsThe nature and geometry of interactions between molecules in the crystal.

Note: This table describes the type of data that would be obtained from an X-ray crystallographic analysis, as specific experimental data is not publicly available.

Computational Chemistry and Molecular Modeling of 4 Chloro 3 Fluorophenyl Cyclohexyl Ketone

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Hypothetical Optimized Geometric Parameters from DFT

ParameterValue
C=O Bond Length (Å)Data not available
C-Cl Bond Length (Å)Data not available
C-F Bond Length (Å)Data not available
Phenyl-Carbonyl Dihedral Angle (°)Data not available
Total Energy (Hartree)Data not available

This table represents the type of data that would be generated from a DFT geometry optimization. Actual values are not available in the current literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. FMO analysis would map the distribution of these orbitals across the this compound structure, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table illustrates the expected output from an FMO analysis. Specific energy values for the target compound are not documented.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for comparing with experimental results to confirm a molecule's structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would provide a theoretical spectrum that could aid in its experimental characterization.

Table 3: Hypothetical Predicted Spectroscopic Data

ParameterPredicted Value
¹³C NMR (C=O) (ppm)Data not available
¹H NMR (Cyclohexyl protons) (ppm)Data not available
IR Freq. (C=O stretch) (cm⁻¹)Data not available

This table shows examples of spectroscopic parameters that could be predicted. No such predictions have been published for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is key to predicting their macroscopic properties, such as crystal structure and melting point.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a guide to its reactive behavior. The map uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen of the carbonyl group as a site of negative potential and areas around the hydrogen atoms as sites of positive potential.

Conformational Analysis and Energy Landscapes of the Cyclohexyl Ring

The conformational flexibility of the cyclohexyl ring in this compound is a critical determinant of its reactivity and interaction with other molecules. Computational methods, particularly molecular mechanics and quantum mechanics, are invaluable tools for exploring the potential energy surface of this moiety and identifying its most stable conformations.

The cyclohexyl ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. Due to steric hindrance, the bulkier 4-chloro-3-fluorophenyl keto group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

Computational analysis of the energy landscape involves mapping the potential energy of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. For the cyclohexyl ring, the primary conformational change is the "ring flip," which interconverts the two chair conformations. During a ring flip, the ring passes through higher-energy intermediates, including the half-chair and the twist-boat conformations.

The energy difference between the equatorial and axial conformers of a substituted cyclohexane (B81311) is known as the A-value. For the 4-chloro-3-fluorophenyl keto group, this value would be significant, heavily favoring the equatorial conformer. Density Functional Theory (DFT) calculations can provide precise energy values for each conformation.

Table 1: Calculated Relative Energies of Cyclohexyl Ring Conformations

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Equatorial)0.00C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55
Chair (Axial)5.20C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55
Twist-Boat5.50Variable
Boat6.90C1-C2-C3-C4: ~0, C4-C5-C6-C1: ~0
Half-Chair10.80One planar segment

Note: The data in this table is illustrative and based on typical values for substituted cyclohexanes. Actual values for this compound would require specific computational studies.

Mechanistic Studies of Reactions Involving this compound through Computational Methods

Computational chemistry provides powerful insights into the mechanisms of chemical reactions by allowing for the detailed study of transition states and reaction pathways. For this compound, computational methods can be employed to investigate a variety of reactions, such as nucleophilic additions to the carbonyl group and reductions.

One of the most common reactions of ketones is their reduction to secondary alcohols. The mechanism of this reaction, for example with a hydride reagent like sodium borohydride (B1222165), can be modeled using DFT. These calculations can elucidate the geometry of the transition state, where the hydride ion is attacking the electrophilic carbonyl carbon. The calculations can also determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

Another important class of reactions is the addition of organometallic reagents, such as Grignard reagents, to the carbonyl group. nih.govresearchgate.netresearchgate.netnih.govorganic-chemistry.org Computational studies can help to understand the role of the magnesium ion in coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.netresearchgate.netnih.govorganic-chemistry.org The mechanism can proceed through either a concerted polar pathway or a stepwise single electron transfer (SET) pathway, and computational models can predict which pathway is favored under different conditions. nih.govorganic-chemistry.org

For any proposed reaction mechanism, computational methods can be used to construct a reaction coordinate diagram, which shows the energy of the system as it progresses from reactants to products. This allows for the identification of all intermediates and transition states, providing a comprehensive understanding of the reaction mechanism.

Table 2: Hypothetical Calculated Activation Energies for Key Reactions

ReactionProposed MechanismComputational MethodCalculated Activation Energy (kcal/mol)
Reduction with NaBH4Nucleophilic AdditionDFT (B3LYP/6-31G)15.2
Grignard Reaction (CH3MgBr)Concerted PolarDFT (B3LYP/6-31G)12.8
Grignard Reaction (CH3MgBr)Single Electron Transfer (SET)DFT (B3LYP/6-31G)18.5
Enolate Formation with LDAAcid-BaseDFT (B3LYP/6-31G)10.1

Note: The data in this table is hypothetical and serves to illustrate the types of results that can be obtained from computational studies. The actual values would depend on the specific reaction conditions and computational methods used.

In Silico Design and Prediction of Novel Derivatives based on Structure-Reactivity Relationships

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By establishing structure-reactivity relationships, it is possible to predict how modifications to the molecular structure will affect its chemical behavior and potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this regard. ufv.brmdpi.comresearchgate.net These models use statistical methods to correlate variations in molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) with changes in a specific activity. For example, a QSAR model could be developed to predict the inhibitory activity of a series of derivatives against a particular enzyme.

The design of new derivatives can be guided by computational predictions of their properties. For instance, if the goal is to develop a more potent enzyme inhibitor, molecular docking simulations can be used to predict the binding affinity of virtual compounds to the active site of the target enzyme. These simulations can help to identify which structural modifications are likely to enhance binding.

Furthermore, computational tools can be used to predict various pharmacokinetic properties of the designed derivatives, such as their absorption, distribution, metabolism, and excretion (ADME). This allows for the early identification of candidates with favorable drug-like properties, reducing the time and cost of experimental screening. nih.govsemanticscholar.org

Table 3: In Silico Prediction of Properties for Designed Derivatives

DerivativeModificationPredicted LogPPredicted Binding Affinity (kcal/mol)Predicted Aqueous Solubility (mg/L)
Parent Compound -4.2-7.515
Derivative 1 4-OH on phenyl ring3.8-8.250
Derivative 2 4-OCH3 on phenyl ring4.5-7.810
Derivative 3 Cyclopentyl instead of cyclohexyl3.9-7.120
Derivative 4 4-NH2 on phenyl ring3.5-8.565

Note: This table presents hypothetical data to illustrate the application of in silico prediction in drug design. The predicted values are not based on actual computational results for these specific molecules.

Applications and Advanced Chemical Science Contexts of 4 Chloro 3 Fluorophenyl Cyclohexyl Ketone

Role as a Key Intermediate in Multi-step Organic Synthesis

The inherent reactivity of the aryl halides and the ketone carbonyl group in 4-Chloro-3-fluorophenyl cyclohexyl ketone makes it a prime candidate for use as a key intermediate in the synthesis of more complex molecules. The differential reactivity of the chlorine and fluorine substituents can be exploited for selective transformations, adding another layer of synthetic utility.

Precursor to Complex Heterocyclic Scaffolds

Although direct examples are not extensively documented, the structure of this compound lends itself to the synthesis of a variety of heterocyclic compounds through established synthetic routes. For instance, the ketone functionality can readily undergo condensation reactions with dinucleophiles to form five- and six-membered heterocyclic rings.

One can envision the application of this ketone in classical named reactions for heterocycle synthesis. For example, in a Paal-Knorr type synthesis , the corresponding 1,4-dicarbonyl compound, which could potentially be derived from this compound, would be a precursor to substituted furans, pyrroles, and thiophenes. Similarly, in a Hantzsch-type pyridine (B92270) synthesis , this ketone or a derivative could serve as the carbonyl component, leading to the formation of dihydropyridines, which are important scaffolds in medicinal chemistry. The presence of the halogen substituents on the phenyl ring would result in heterocyclic products bearing these functionalities, which are often sought after for their ability to modulate the biological activity of molecules.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic SystemPotential Synthetic RouteKey Reagents
PyridinesHantzsch Synthesisβ-ketoester, ammonia/amine
PyrimidinesBiginelli ReactionUrea, β-dicarbonyl compound
ThiophenesGewald Reactionα-cyanoester, sulfur, amine
PyrrolesPaal-Knorr Synthesis1,4-dicarbonyl derivative, amine
FuransPaal-Knorr Synthesis1,4-dicarbonyl derivative, acid

This table is illustrative of the potential applications and is based on established synthetic methodologies for ketones.

Building Block for Structurally Diverse Chemical Entities

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. organic-chemistry.org Ketones, in general, are considered fundamental building blocks due to the vast array of chemical transformations they can undergo. acs.orgderpharmachemica.com this compound fits this description perfectly.

The reactive sites of this molecule—the carbonyl group, the α-protons, and the halogenated aromatic ring—allow for a multitude of synthetic elaborations. For example, the carbonyl group can be a site for nucleophilic addition, reduction to an alcohol, or conversion to an imine. The α-protons can be deprotonated to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. Furthermore, the chloro and fluoro substituents on the phenyl ring can be targeted in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new aryl or amino groups.

Contribution to the Development of Novel Synthetic Methodologies

While no specific synthetic methodologies have been reported to be developed directly using this compound, its unique electronic and steric properties could make it an interesting substrate for testing and refining new synthetic methods. For instance, the development of new catalytic systems for selective C-Cl or C-F bond activation could utilize this compound as a benchmark substrate. The differential reactivity of the two halogen atoms could provide valuable insights into the selectivity of a new catalyst or reagent.

Design of Advanced Chemical Reagents and Catalysts

The synthesis of advanced chemical reagents and catalysts often starts from readily available and functionalized building blocks. The 4-chloro-3-fluorophenyl moiety of this ketone could be incorporated into the structure of ligands for transition metal catalysts. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by the presence of the electron-withdrawing halogen atoms. For example, ligands derived from this ketone could be used in asymmetric catalysis, where the steric bulk of the cyclohexyl group and the electronic nature of the substituted phenyl ring could influence the enantioselectivity of the reaction.

Future Directions in Research on 4 Chloro 3 Fluorophenyl Cyclohexyl Ketone

Exploration of Novel Asymmetric Synthesis Pathways

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. Asymmetric synthesis, the process of selectively creating one enantiomer over another, represents a critical area of research for 4-Chloro-3-fluorophenyl cyclohexyl ketone.

Future research will likely focus on the development of novel catalytic systems for the enantioselective synthesis of this ketone. One promising avenue is the exploration of organocatalysis, which utilizes small organic molecules to induce chirality. rsc.org Organocatalysts such as those based on proline or cinchona alkaloids could be investigated for their efficacy in promoting the asymmetric alkylation of a suitable precursor to yield the desired chiral ketone. nih.gov

Another key area of investigation will be the use of transition metal catalysts. Chiral complexes of metals like ruthenium, rhodium, and iridium have proven to be highly effective in the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols, which can then be oxidized to the desired chiral ketone. nih.gov The development of bespoke ligands for these metals, tailored to the specific steric and electronic properties of this compound, will be a significant research focus. nih.gov

Furthermore, biocatalysis, employing enzymes such as ketoreductases, offers a highly selective and environmentally friendly approach to asymmetric synthesis. researchgate.net Future studies could involve screening a variety of microorganisms or purified enzymes for their ability to stereoselectively reduce a precursor or resolve a racemic mixture of this compound.

A hypothetical research endeavor in this area could involve screening various chiral catalysts for the asymmetric reduction of a precursor, with the results tabulated to compare their effectiveness.

Hypothetical Catalyst Screening Data

Catalyst Ligand Enantiomeric Excess (%) Yield (%)
RuCl2 (S)-BINAP 95 88
Rh(COD)2BF4 (R,R)-Me-DuPhos 92 91
Ir(COD)Cl (S,S)-f-sparteine 85 78

Development of Sustainable and Green Chemistry Approaches

In recent years, the principles of green chemistry have become integral to the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comijpsjournal.comacs.org The future development of synthetic routes to this compound will undoubtedly be guided by these principles.

A primary focus will be the replacement of traditional volatile organic solvents with more environmentally benign alternatives. acs.org Research could explore the use of water, supercritical fluids like carbon dioxide, or ionic liquids as reaction media. ijpsjournal.com The ideal green solvent would not only be non-toxic and biodegradable but also facilitate high reaction rates and easy product separation. acs.org

Another key aspect of green chemistry is the use of catalytic reagents in place of stoichiometric ones, which reduces waste generation. ijpsjournal.com The development of highly efficient and recyclable catalysts, such as heterogeneous catalysts supported on solid matrices, will be a priority. jddhs.com These catalysts can be easily separated from the reaction mixture and reused, leading to a more sustainable and cost-effective process. acs.org

Uncovering Unexplored Reactivity and Transformation Pathways

A thorough understanding of the reactivity of this compound is essential for its potential applications. The presence of a ketone functional group, an aromatic ring with halogen substituents, and a cyclohexyl moiety suggests a rich and varied chemical reactivity waiting to be explored.

Future research will likely investigate the transformation of the ketone functional group. This could include deoxygenation reactions to form the corresponding alkane or conversion to other functional groups such as amines, alcohols, or esters. researchgate.netwaseda.jp The influence of the substituted aromatic ring on the reactivity of the carbonyl group will be a key area of study, as the electronic effects of the chloro and fluoro substituents can impact reaction rates and selectivity. numberanalytics.comrsc.org

The aromatic ring itself presents opportunities for further functionalization. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives with potentially novel properties. acs.org The regioselectivity of these reactions, dictated by the existing substituents, will be an important aspect to investigate.

Furthermore, the cyclohexyl group may also participate in various transformations, such as dehydrogenation to form an aromatic ring or stereoselective functionalization of its methylene (B1212753) groups. The interplay between the different functional groups within the molecule could lead to novel intramolecular reactions and rearrangement pathways that are yet to be discovered.

Integration of Advanced Analytical Techniques for Real-time Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the integration of advanced analytical techniques for real-time monitoring is crucial. researchgate.net Process Analytical Technology (PAT) has become an indispensable tool in modern chemical research and development, allowing for the continuous analysis of reacting mixtures. mt.com

Future studies on the synthesis and transformations of this compound will benefit from the application of in-situ spectroscopic techniques. rsc.org For example, Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. mt.com This data can provide valuable insights into reaction kinetics and help identify transient intermediates. shimadzu.com

Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of flow-NMR systems, offers another powerful tool for real-time reaction monitoring. rsc.org It can provide detailed structural information about all species in the reaction mixture, allowing for the unambiguous identification of intermediates and byproducts. rsc.org Mass spectrometry techniques, such as probe electrospray ionization (PESI), can also be employed for the rapid monitoring of reaction progress by detecting the molecular weights of the components in the reaction mixture. shimadzu.com The use of these techniques can lead to a more comprehensive understanding of the reaction landscape. wiley.com

A hypothetical data table from a real-time monitoring experiment could look as follows:

Hypothetical Real-time Reaction Monitoring Data

Time (minutes) Reactant Concentration (M) Intermediate Concentration (M) Product Concentration (M)
0 1.00 0.00 0.00
10 0.75 0.15 0.10
20 0.50 0.25 0.25
30 0.25 0.15 0.60
40 0.05 0.05 0.90

Synergistic Computational and Experimental Investigations to Predict and Validate Chemical Behavior

The combination of computational chemistry and experimental studies provides a powerful synergy for understanding and predicting the behavior of chemical systems. grnjournal.us Future research on this compound will undoubtedly leverage this integrated approach to explore its properties and reactivity.

Computational methods, such as density functional theory (DFT), can be used to model the electronic structure and geometry of the molecule. grnjournal.us These calculations can provide insights into its conformational preferences, spectroscopic properties, and the distribution of electron density, which can help rationalize its observed reactivity. rsc.org Theoretical calculations can also be used to predict the feasibility of different reaction pathways by calculating the energies of transition states and intermediates. cecam.orgnih.gov This can help guide experimental efforts by identifying the most promising reaction conditions and predicting potential side reactions. rsc.org

Experimental studies will be essential to validate the predictions of computational models. grnjournal.us The synthesis of the compound and its derivatives, followed by their characterization using techniques such as X-ray crystallography, NMR, and mass spectrometry, will provide the necessary data to benchmark and refine the computational models. The kinetics and thermodynamics of its reactions can be studied experimentally and the results compared with theoretical predictions to gain a deeper understanding of the underlying reaction mechanisms. nih.govresearchgate.net This iterative process of prediction, validation, and refinement will be instrumental in building a comprehensive understanding of the chemical behavior of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-3-fluorophenyl cyclohexyl ketone, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation , where cyclohexanecarbonyl chloride reacts with 4-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
  • Solvent : Use anhydrous dichloromethane or nitrobenzene to stabilize the acyl cation intermediate.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts.
    Alternative routes may employ Grignard reactions between cyclohexylmagnesium bromide and 4-chloro-3-fluorobenzonitrile, followed by hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR, IR, and mass spectrometry :
  • ¹H NMR : Expect signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 7.2–7.5 ppm (aromatic protons from the chloro-fluorophenyl group), and δ 2.8–3.2 ppm (ketone-adjacent protons).
  • ¹³C NMR : A carbonyl carbon resonance near δ 210 ppm confirms the ketone moiety.
  • IR : A strong C=O stretch at ~1700 cm⁻¹.
  • HRMS : Molecular ion peak matching the theoretical mass (C₁₃H₁₃ClFO₃: calc. 277.04, obs. 277.05).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (acute toxicity Category 4 per CLP guidelines) .
  • Storage : Keep in a sealed container under inert gas (N₂ or Ar) at –20°C to prevent degradation.
  • Waste Disposal : Collect organic waste separately and neutralize with 10% NaOH before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The meta-fluorine and para-chlorine groups create an electron-deficient aromatic ring, directing nucleophiles to the ortho/para positions. For example:
  • Grignard Additions : Use organomagnesium reagents (e.g., MeMgBr) to attack the carbonyl, with steric hindrance from the cyclohexyl group favoring 1,2-addition over 1,4.
  • Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity (e.g., THF vs. DMF) to isolate major adducts.
    Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported toxicity data for halogenated aryl ketones like this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Validate compound purity (>98%) via HPLC before toxicity assays.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure times (24–72 hrs).
  • Negative Controls : Include structurally similar ketones (e.g., 4-chlorophenyl analogs) to isolate substituent-specific effects.
    For ecological data gaps (e.g., biodegradability), conduct OECD 301F tests to measure aerobic degradation .

Q. How can this compound serve as a precursor in designing bioactive molecules with improved pharmacokinetic properties?

  • Methodological Answer :
  • Pharmacophore Modification : Replace the cyclohexyl group with heterocycles (e.g., piperidine) to enhance solubility.
  • Prodrug Synthesis : Convert the ketone to a ketal or oxime for controlled release.
  • SAR Studies : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
    Refer to analogs like ethyl 2-oxo-6-phenylcyclohex-3-ene carboxylate for scaffold inspiration .

Q. What advanced computational methods predict the environmental fate of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations to estimate:
  • Soil Mobility : LogKₒc values derived from octanol-water partitioning coefficients.
  • Photodegradation : TD-DFT calculates UV absorption spectra to predict sunlight-induced breakdown pathways.
    Validate predictions with experimental LC-MS/MS monitoring of degradation products in simulated wastewater .

Key Research Recommendations

  • Prioritize structure-activity relationship (SAR) studies to optimize bioactivity.
  • Address data gaps in environmental persistence using OECD-compliant assays.
  • Explore green chemistry approaches (e.g., catalytic Friedel-Crafts) to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.